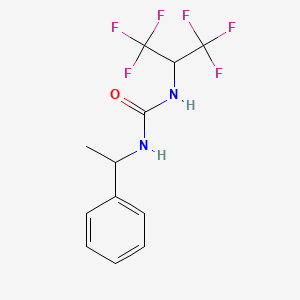
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is a synthetic organic compound characterized by the presence of a hexafluoropropyl group and a phenylethyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea typically involves the reaction of hexafluoropropan-2-yl isocyanate with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenylethyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)thiourea: Similar structure but with a thiourea moiety.
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is unique due to the presence of both hexafluoropropyl and phenylethyl groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-7(8-5-3-2-4-6-8)19-10(21)20-9(11(13,14)15)12(16,17)18/h2-7,9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPXXXXTNPOBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5014810.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B5014834.png)
![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)
![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine](/img/structure/B5014863.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B5014866.png)
![4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5014868.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B5014898.png)
